

Application Notes & Protocols for the Characterization of 3-Phenylisoxazole-5-carbaldehyde

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Compound of Interest

Compound Name: *3-Phenylisoxazole-5-carbaldehyde*

Cat. No.: *B1599781*

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Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and characterization of **3-Phenylisoxazole-5-carbaldehyde** (CAS: 72418-40-7), a key building block in medicinal chemistry and materials science. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. We cover a multi-technique approach encompassing spectroscopy, chromatography, and elemental analysis to ensure a complete and reliable characterization of the target molecule.

Introduction and Molecular Overview

3-Phenylisoxazole-5-carbaldehyde is a heterocyclic aromatic aldehyde featuring a phenyl group at the 3-position and a formyl group at the 5-position of the isoxazole ring. This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds and functional materials^[1]. The isoxazole core is a known pharmacophore present in several approved drugs, and the aldehyde group provides a reactive handle for derivatization^[2].

Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which directly impacts the reproducibility of synthetic procedures

and the quality of downstream products. This guide outlines a validated workflow for achieving this.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Phenylisoxazole-5-carbaldehyde** is presented below. These parameters are fundamental for sample handling, storage, and method development.

Property	Value	Source
CAS Number	72418-40-7	
Molecular Formula	$C_{10}H_7NO_2$	
Molecular Weight	173.17 g/mol	
Appearance	Solid	
Melting Point	73-77 °C	
Storage Conditions	2-8°C, protected from light and moisture	
Safety Profile	Harmful if swallowed (H302)	

Recommended Analytical Workflow

A multi-faceted analytical approach is essential for a comprehensive characterization. The following workflow ensures orthogonal verification of the molecule's identity and purity.

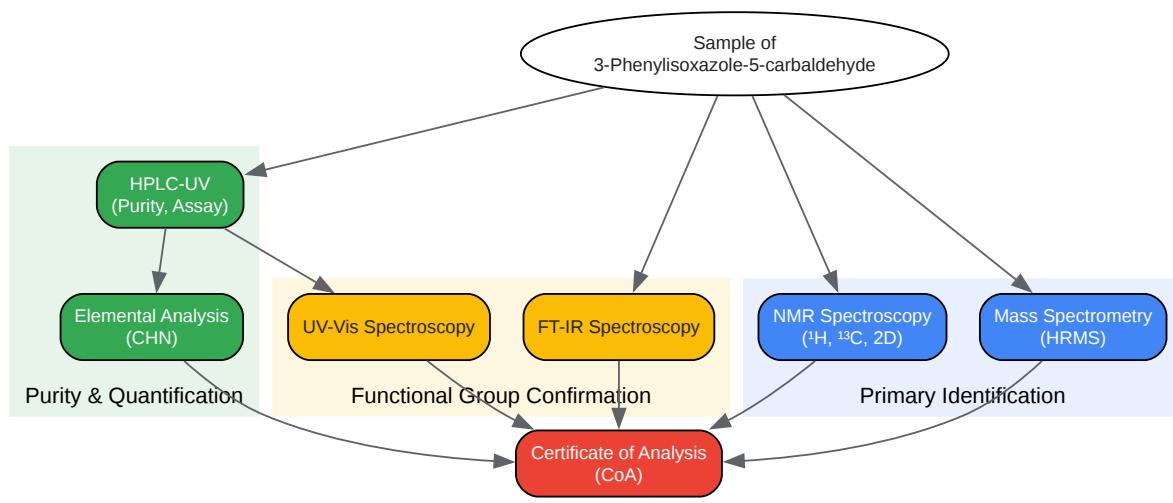


Figure 1: Comprehensive Analytical Workflow

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Caption: Figure 1: Comprehensive Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ^1H NMR confirms the presence and connectivity of hydrogen atoms, while ^{13}C NMR provides information about the carbon skeleton. For **3-Phenylisoxazole-5-carbaldehyde**, NMR is essential to confirm the substitution pattern on both the phenyl and isoxazole rings and to verify the presence of the key aldehyde functional group.

Expected ^1H and ^{13}C NMR Chemical Shifts

Based on established data for aromatic aldehydes and phenylisoxazole derivatives, the following chemical shifts (δ) in CDCl_3 are predicted[3][4][5][6].

Atom	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
Aldehyde (-CHO)	9.9 - 10.1 (s, 1H)	184 - 186
Isoxazole H-4	7.2 - 7.4 (s, 1H)	104 - 106
Phenyl H-2', H-6'	7.8 - 7.9 (m, 2H)	128 - 129
Phenyl H-3', H-5'	7.4 - 7.6 (m, 2H)	129 - 130
Phenyl H-4'	7.4 - 7.6 (m, 1H)	130 - 132
Isoxazole C-3	-	162 - 164
Isoxazole C-5	-	170 - 172
Phenyl C-1'	-	126 - 128

Protocol for NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse ¹H spectrum.
 - Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: Spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

- Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 residual peak at 77.16 ppm.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and elemental composition (via High-Resolution MS, HRMS), offering definitive proof of the molecular formula.

Furthermore, the fragmentation pattern gives valuable structural information that corroborates the NMR data.

Expected Fragmentation Pattern

Electron Ionization (EI) is expected to produce a strong molecular ion ($\text{M}^{+ \cdot}$) peak. Key fragmentation pathways for aromatic aldehydes and isoxazoles include:

- Loss of H^{\cdot} : $[\text{M}-1]^+$ from the aldehyde group.
- Loss of CHO^{\cdot} : $[\text{M}-29]^+$, a characteristic fragmentation of aromatic aldehydes.
- Ring Cleavage: Cleavage of the isoxazole ring can lead to fragments such as the benzoyl cation ($[\text{C}_6\text{H}_5\text{CO}]^+$, m/z 105) or phenylacetylene radical cation ($[\text{C}_6\text{H}_5\text{C}_2\text{H}]^{+ \cdot}$, m/z 102).

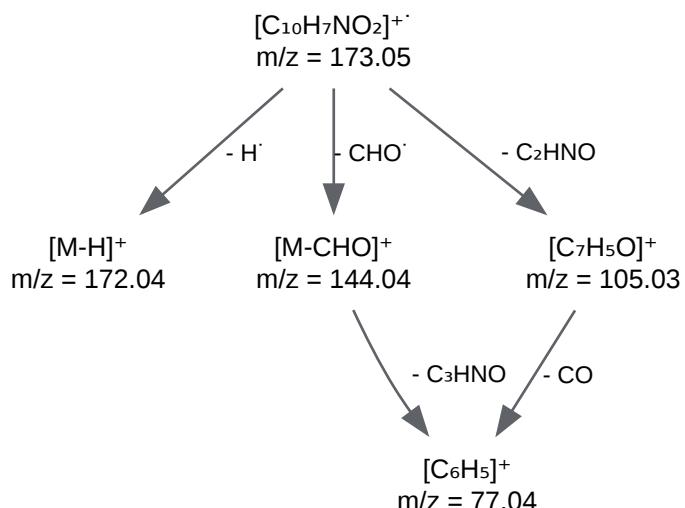


Figure 2: Predicted MS Fragmentation

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Caption: Figure 2: Predicted MS Fragmentation

Protocol for ESI-HRMS Analysis

- Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
- Acquisition:
 - Infuse the sample solution directly or via a flow injection analysis (FIA) setup.
 - Operate in positive ion mode.
 - Acquire data over a mass range of m/z 50-500.
 - Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
- Data Analysis: Determine the m/z of the protonated molecule $[M+H]^+$. Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical value for $C_{10}H_8NO_2^+$.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of pharmaceutical ingredients and intermediates. A well-developed HPLC method can separate the main compound from starting materials, by-products (like isomers), and degradation products (like the corresponding carboxylic acid)[2]. When coupled with a UV detector, it also allows for quantification (assay).

Protocol for HPLC Purity Analysis

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 3.5 μ m	Standard reverse-phase column suitable for aromatic compounds ^[7] .
Mobile Phase A	Water with 0.1% Formic Acid	Provides good peak shape and is MS-compatible.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Common organic modifier for reverse-phase chromatography.
Gradient	50% B to 95% B over 10 min	Ensures elution of the main peak and any less polar impurities.
Flow Rate	1.0 mL/min	Standard analytical flow rate.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	5 μ L	
Detector	UV-Vis Diode Array (DAD)	
Detection λ	254 nm or λ_{max}	254 nm is a common wavelength for aromatic compounds; determine λ_{max} for higher sensitivity.
Sample Prep.	1.0 mg/mL in Acetonitrile	Ensure complete dissolution.

Spectroscopic Confirmation (FT-IR & UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. It is an excellent tool for verifying the carbonyl group of the aldehyde and the characteristic vibrations of the aromatic and isoxazole rings.

- Expected Peaks:

- ~3100-3000 cm⁻¹: Aromatic C-H stretch.
- ~2850 & ~2750 cm⁻¹: Aldehyde C-H stretch (Fermi doublet), a highly diagnostic feature[5].
- ~1705-1690 cm⁻¹: Strong C=O stretch, conjugated to the isoxazole ring[6].
- ~1600, 1575, 1450 cm⁻¹: Aromatic C=C and isoxazole ring stretching vibrations[2].

- Protocol:
 - Acquire a background spectrum of the empty sample compartment.
 - Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

UV-Vis Spectroscopy

Causality: The conjugated system, comprising the phenyl ring, isoxazole, and carbonyl group, is expected to produce strong ultraviolet (UV) absorption. This property is useful for quantification (e.g., via Beer-Lambert law) and is the basis for detection in HPLC.

- Protocol:
 - Prepare a dilute solution of the compound (~10 µg/mL) in a UV-transparent solvent like methanol or acetonitrile.
 - Use a calibrated dual-beam UV-Vis spectrophotometer.
 - Scan the sample from 200 to 400 nm using the solvent as a blank.
 - Identify the wavelength of maximum absorbance (λ_{max}). For similar isoxazole structures, a λ_{max} in the range of 250-380 nm is expected[8].

Elemental Analysis

Causality: Elemental analysis provides an independent verification of the compound's elemental composition, serving as a fundamental check of purity against the theoretical formula.

- Protocol:
 - Submit approximately 2-3 mg of a dry, homogeneous sample to a dedicated elemental analysis service.
 - The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
 - The experimental percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values.

Element	Theoretical %
Carbon (C)	69.36%
Hydrogen (H)	4.07%
Nitrogen (N)	8.09%

- Acceptance Criteria: The experimental values should be within $\pm 0.4\%$ of the theoretical values to confirm the elemental composition and high purity of the sample.

Potential Impurities and Characterization Strategy

A robust analytical package must also consider potential impurities arising from the synthesis or degradation of **3-Phenylisoxazole-5-carbaldehyde**.

- Regioisomer: The 5-Phenylisoxazole-3-carbaldehyde (CAS: 59985-82-9) is a potential regioisomeric impurity. Due to its different substitution pattern, it will have a distinct NMR spectrum and a different retention time in the HPLC method. Its melting point is also lower (58-62 °C), which can be detected by thermal analysis.
- Oxidation Product: Oxidation of the aldehyde group can lead to the formation of 3-Phenylisoxazole-5-carboxylic acid. This more polar impurity will typically have a shorter

retention time in reverse-phase HPLC and can be readily identified by MS due to its higher molecular weight (189.17 g/mol).

- Starting Materials: Depending on the synthetic route (e.g., 1,3-dipolar cycloaddition), residual starting materials may be present. The developed HPLC method should be demonstrated to separate these materials from the final product.

The HPLC method described in Section 5 is the primary tool for separating and quantifying these impurities. Peak identification can be confirmed by collecting fractions and analyzing them by MS and NMR, or by using an HPLC-MS system.

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